![molecular formula C20H19N3O4S B3722115 ethyl 4-({2-[(4-hydroxybenzylidene)hydrazono]-4-oxo-1,3-thiazolidin-5-yl}methyl)benzoate](/img/structure/B3722115.png)
ethyl 4-({2-[(4-hydroxybenzylidene)hydrazono]-4-oxo-1,3-thiazolidin-5-yl}methyl)benzoate
Overview
Description
The compound under study is “ethyl 4-({2-[(4-hydroxybenzylidene)hydrazono]-4-oxo-1,3-thiazolidin-5-yl}methyl)benzoate”. It is a derivative of hydrazone, which are known for their interesting pharmacological properties . The compound crystallizes from ethanol as translucent light yellow thin plates .
Synthesis Analysis
The synthesis of this compound involves substituting the nitro groups, responsible for the hydrophobic character, by ester groups . This modification aims to decrease hydrophobicity without loss of biological activity .Molecular Structure Analysis
The compound crystallizes in a monoclinic space group P21/c, with unit cell parameters a = 8.846(6), b = 20.734(14), c = 7.583(5) Å, β = 95.743(13)°, V = 1383.8(16) Å . Three hydrogen bonds and two intermolecular π-interaction perpendiculars to the hydrogen bonds patterns are observed in the crystal structure .Chemical Reactions Analysis
The compound is part of the hydrazone family, which have shown potential medical applications due to their biological activities as antitumor, anticonvulsants, antimalarial, analgesic, anti-mycobacterial, vasodilators, anti-inflammatory, antivirals agents . The interaction of these compounds with water and aprotic solvents was also studied, and related with their biological activities .Scientific Research Applications
- Its metal complexes, particularly with copper (Cu), have been studied for their structure and properties .
- Schiff bases are known for their diverse biological activities:
- These investigations focus on charge transport and luminescence properties, aiming to enhance device performance .
Coordination Chemistry and Metal Complexes
Biological Applications
Organic Electronics
Benzylic Position Reactions
properties
IUPAC Name |
ethyl 4-[[(2E)-2-[(E)-(4-hydroxyphenyl)methylidenehydrazinylidene]-4-oxo-1,3-thiazolidin-5-yl]methyl]benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O4S/c1-2-27-19(26)15-7-3-13(4-8-15)11-17-18(25)22-20(28-17)23-21-12-14-5-9-16(24)10-6-14/h3-10,12,17,24H,2,11H2,1H3,(H,22,23,25)/b21-12+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWNYIBQTPYKQDJ-CIAFOILYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)CC2C(=O)NC(=NN=CC3=CC=C(C=C3)O)S2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=CC=C(C=C1)CC2C(=O)N/C(=N\N=C\C3=CC=C(C=C3)O)/S2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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